molecular formula C23H26O7 B12404901 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose

Cat. No.: B12404901
M. Wt: 414.4 g/mol
InChI Key: QQEKCYXHFJIXJS-FJPMACBPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is defined by a five-membered furanose ring with specific stereochemical arrangements at each carbon. The D-xylose backbone adopts the β-configuration at the anomeric center (C1), as confirmed by nuclear magnetic resonance (NMR) spectroscopy and comparative analysis with unmodified β-D-xylofuranose. The acetyl groups at C1 and C2 occupy axial orientations, while the benzyl ethers at C3 and C5 adopt equatorial positions to minimize steric clashes. This arrangement stabilizes the compound in a $$ ^3E $$ envelope conformation, where C3 is displaced out of the ring plane.

The molecular formula $$ \text{C}{23}\text{H}{26}\text{O}7 $$ (molecular weight 414.45 g/mol) reflects the incorporation of two acetyl ($$ \text{C}2\text{H}3\text{O}2 $$) and two benzyl ($$ \text{C}7\text{H}7\text{O} $$) groups. The IUPAC name, (2R,3R,4S,5R)-2,3-bis(benzyloxy)-4,5-diacetyloxolane, encodes the absolute configurations at each chiral center. Key spectroscopic data include:

  • $$ ^1\text{H} $$-NMR: δ 5.32 ppm (H1, d, $$ J = 3.7 \, \text{Hz} $$), δ 4.78 ppm (H3, t, $$ J = 6.1 \, \text{Hz} $$)
  • $$ ^{13}\text{C} $$-NMR: δ 170.2 ppm (acetyl carbonyl), δ 101.8 ppm (C1)
Property Value
Molecular Formula $$ \text{C}{23}\text{H}{26}\text{O}_7 $$
Molecular Weight 414.45 g/mol
CAS Number 146986-45-0
Stereochemistry 2R,3R,4S,5R

The stereoelectronic effects of the benzyl groups enhance the compound’s stability under acidic conditions, while the acetyl groups provide temporary protection for subsequent regioselective modifications.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous xylofuranose derivatives, such as 1,2-O-isopropylidene-α-D-xylofuranose, reveal that bulky protecting groups induce distinct conformational preferences. For this compound, the benzyl groups at C3 and C5 enforce a rigid chair-like furanose conformation, with torsional angles ($$\phi$$ and $$\psi$$) constrained to 118° and −145°, respectively. This contrasts with the unmodified β-D-xylofuranose, which adopts a more flexible $$ ^2T_3 $$ twist conformation.

Crystallographic data from related compounds suggest that the acetyl groups participate in weak C–H···O hydrogen bonds (2.8–3.2 Å) with adjacent benzyl ethers, further stabilizing the lattice structure. The dihedral angle between the benzyl aromatic rings and the furanose plane measures 67°, minimizing π-π stacking interactions and promoting solubility in nonpolar solvents.

Conformational Parameter Value
Ring Puckering Amplitude 0.42 Å
Torsion Angle (C2–C3) 118°
Hydrogen Bond Length 2.9 Å

Molecular dynamics simulations indicate that the 3,5-di-O-benzyl substitution reduces the furanose ring’s pseudorotational flexibility by 40% compared to unprotected derivatives, favoring a single dominant conformation in solution.

Comparative Analysis of Protecting Group Orientations

The choice of acetyl and benzyl protecting groups in this compound reflects a balance between steric protection and synthetic utility. Benzyl ethers, with their orthogonal stability under acidic and basic conditions, outperform isopropylidene acetals (e.g., 1,2-O-isopropylidene-α-D-xylofuranose) in long-term storage and selective deprotection. Acetyl groups, while less stable than benzyl ethers, offer rapid removal under mild basic conditions, enabling sequential functionalization.

A comparative analysis of protecting group effects reveals:

Protecting Group Position Stability (pH) Deprotection Method
Acetyl C1, C2 <7.0 NH3/MeOH
Benzyl C3, C5 1–14 H2/Pd-C
Isopropylidene C1, C2 3–10 H2O/H+

The axial orientation of the C1 acetyl group shields the β-face of the furanose ring, directing glycosylation reactions to occur preferentially from the α-face with >10:1 selectivity. In contrast, 3,5-di-O-benzyl derivatives of arabinofuranose exhibit reversed stereoselectivity due to differences in ring puckering. This underscores the critical role of protecting group placement in modulating reactivity and stereochemical outcomes.

Properties

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

[(2S,3S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C23H26O7/c1-16(24)28-22-21(27-14-19-11-7-4-8-12-19)20(30-23(22)29-17(2)25)15-26-13-18-9-5-3-6-10-18/h3-12,20-23H,13-15H2,1-2H3/t20-,21?,22+,23-/m1/s1

InChI Key

QQEKCYXHFJIXJS-FJPMACBPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Protection-Deprotection Strategy Using Isopropylidene Groups

Synthesis of 1,2-O-Isopropylidene-D-xylofuranose

The synthesis begins with D-xylose, which undergoes protection of the 1,2-cis-diol moiety using acetone and a catalytic acid (e.g., H₂SO₄ or TsOH). This forms 1,2-O-isopropylidene-α-D-xylofuranose, a stable intermediate that directs subsequent functionalization to the 3- and 5-hydroxyl groups.

Regioselective Benzylation at C3 and C5

The 3- and 5-hydroxyl groups are benzylated using benzyl bromide (BnBr) under basic conditions. In a representative procedure, 1,2-O-isopropylidene-D-xylofuranose is dissolved in dry DMF, treated with sodium hydride (NaH) to deprotonate the hydroxyl groups, and reacted with excess BnBr (3–4 equiv.) at 0°C. The reaction proceeds for 12–24 hours, yielding 3,5-di-O-benzyl-1,2-O-isopropylidene-D-xylofuranose in 74% yield after silica gel chromatography.

Table 1: Benzylation Reaction Conditions
Parameter Value
Solvent Dry DMF
Base NaH (2.5 equiv.)
Benzylating Agent BnBr (3.5 equiv.)
Temperature 0°C → room temperature
Reaction Time 24 hours
Yield 74%

Acid-Mediated Deprotection of Isopropylidene

The isopropylidene group is cleaved using aqueous acetic acid (80% v/v) at 50°C for 2 hours, regenerating the 1,2-cis-diol. This step affords 3,5-di-O-benzyl-D-xylofuranose, which is isolated via extraction and evaporation.

Acetylation of C1 and C2 Hydroxyls

The free 1,2-diol is acetylated using acetic anhydride (Ac₂O) in pyridine. A typical protocol involves stirring 3,5-di-O-benzyl-D-xylofuranose with Ac₂O (5 equiv.) and pyridine (10 equiv.) at room temperature for 6 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane (DCM) to yield 1,2-di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose (85–90% yield).

Direct Sequential Benzylation and Acetylation

Selective Benzylation of D-Xylofuranose

In this route, D-xylofuranose is directly subjected to benzylation without prior protection. Using dibutyltin oxide (Bu₂SnO) as a Lewis acid, the 3- and 5-hydroxyl groups are selectively activated. A mixture of D-xylofuranose and Bu₂SnO (1.4 equiv.) in methanol is refluxed for 2 hours to form a stannylene intermediate. Subsequent addition of BnBr (3 equiv.) and K₂CO₃ (3 equiv.) in DMF at 0°C affords 3,5-di-O-benzyl-D-xylofuranose in 68% yield.

Acetylation Under Mild Conditions

The 1,2-hydroxyl groups are acetylated using Ac₂O (4 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in DCM at 0°C. This method avoids epimerization and achieves >95% conversion within 2 hours.

Table 2: Comparative Analysis of Acetylation Methods
Parameter Pyridine-Mediated DMAP-Catalyzed
Solvent Pyridine DCM
Catalyst None DMAP (0.1 equiv.)
Temperature Room temperature 0°C
Reaction Time 6 hours 2 hours
Yield 85–90% 92–95%

Epoxide Ring-Opening Strategy

Synthesis of 1,2-Anhydro Intermediate

D-Xylose is converted to 1,2-anhydro-5-O-acetyl-3-O-benzyl-α-D-xylofuranose via sequential benzylation (C3), acetylation (C5), and epoxidation using trichloroacetonitrile and DBU. This intermediate is highly reactive due to the strained epoxide ring.

Nucleophilic Ring-Opening with Acetate

The epoxide is opened using tetrabutylammonium acetate (TBAA) in acetonitrile, resulting in simultaneous acetylation of C1 and C2. This one-pot method achieves 78% yield but requires careful control of stoichiometry to avoid over-acetylation.

Critical Evaluation of Synthetic Routes

Yield and Scalability

  • The isopropylidene route (Method 1) offers high regioselectivity but involves four steps, reducing overall yield (~60% cumulative).
  • Direct benzylation (Method 2) simplifies the process to two steps, with a cumulative yield of 65–70%.
  • The epoxide method (Method 3) is efficient (78% yield) but limited by the instability of the anhydro intermediate.

Regioselectivity Challenges

Benzylation at C4 is a common side reaction in Methods 1 and 2, necessitating excess BnBr (≥3 equiv.) and prolonged reaction times. Chromatographic purification is essential to isolate the desired 3,5-di-O-benzyl isomer.

Solubility Considerations

The use of DMF in benzylation steps enhances solubility but complicates solvent removal. Alternative solvents like THF or toluene reduce polarity but may slow reaction kinetics.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for the acetylation step, reducing reaction time from hours to minutes and improving heat dissipation. A prototype system achieved 89% yield with 99% purity.

Green Chemistry Approaches

Solvent-free benzylation using ball milling (BnBr, K₂CO₃, 30 Hz, 2 hours) has been reported, yielding 70% product with minimal waste.

Chemical Reactions Analysis

Types of Reactions: 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl or benzyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted xylofuranose derivatives.

Scientific Research Applications

Antitumor Activity

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose has shown promising antitumor activity. It serves as a precursor for synthesizing xylofuranosyl-based nucleosides, which have been evaluated for their antiproliferative effects against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). In studies, certain derivatives exhibited significant activity with GI50 values of approximately 13.6 µM and 9.7 µM against these cell lines, indicating their potential as anticancer agents .

Antiviral Applications

The compound is also explored for its antiviral properties. As a purine nucleoside analog, it has been investigated for efficacy against various viral infections, including HIV and Hepatitis C virus (HCV). Its structure allows it to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .

Synthesis of Nucleoside Derivatives

This compound is utilized as a glycosyl donor in the synthesis of various nucleoside derivatives. This application is critical in creating compounds that can mimic natural nucleotides and potentially enhance the efficacy of existing antiviral and anticancer drugs. The synthesis typically involves coupling with silylated purines under specific conditions to yield various azido nucleosides .

Antisense Therapeutics

The compound's derivatives have been developed into bicyclic nucleosides with applications in antisense therapy. These compounds can bind to specific RNA sequences, thereby inhibiting gene expression and providing a mechanism for therapeutic intervention in diseases caused by aberrant gene expression .

Immunomodulatory Effects

Research indicates that derivatives of this compound may have immunomodulatory effects. They are being studied for their ability to influence immune responses, which could lead to novel treatments for autoimmune diseases or enhance the efficacy of vaccines .

Case Study 1: Antiproliferative Evaluation

A study synthesized several xylofuranosyl-based nucleosides from this compound and evaluated their antiproliferative effects on K562 and MCF-7 cell lines. The results demonstrated that modifications on the purine moiety significantly influenced the anticancer activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Antiviral Activity Assessment

In another investigation, derivatives were tested against HCV and HIV. The results indicated that certain modifications enhanced antiviral activity compared to standard treatments. This underscores the potential of xylofuranosyl derivatives in developing next-generation antiviral therapies .

Mechanism of Action

The mechanism of action of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,3,5-Tetra-O-acetyl-D-xylofuranose
  • Structure : Acetyl groups at all hydroxyl positions (1, 2, 3, 5).
  • Synthesis: Direct acetylation of D-xylofuranose without benzyl protection.
  • Key Differences :
    • Lacks benzyl groups, making it less lipophilic.
    • Reduced stability under basic conditions due to unprotected hydroxyls.
    • Used in glycosylation reactions requiring transient protection .
  • Molecular Weight : 318.28 g/mol .
3,5-Di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose
  • Structure : Isopropylidene protection at 1,2-positions and benzyl groups at 3,5-positions.
  • Synthesis : Derived from D-xylose via sequential isopropylidene protection and benzylation .
  • Key Differences :
    • Isopropylidene groups offer rigid bicyclic protection, enhancing stereochemical control in reactions.
    • Requires harsher acidic conditions (e.g., HCl/glacial acetic acid) for deprotection compared to acetyl groups .
  • Molecular Weight : 414.45 g/mol .
1,2:3,5-Di-O-cyclohexylidene-α-D-xylofuranose
  • Structure : Cyclohexylidene groups at 1,2- and 3,5-positions.
  • Synthesis : Direct protection of D-xylose with cyclohexylidene groups.
  • Key Differences :
    • Cyclohexylidene rings increase steric bulk, reducing reactivity in nucleophilic substitutions.
    • Higher thermal stability but lower solubility in polar solvents compared to benzyl/acetyl derivatives .
  • Molecular Weight : 356.40 g/mol .
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose
  • Structure : Benzoyl (Bz) instead of benzyl (Bn) groups at 3,5-positions.
  • Synthesis : Benzoylation using benzoyl chloride under basic conditions .
  • Key Differences :
    • Benzoyl groups are electron-withdrawing, making the compound more reactive in acyl-transfer reactions.
    • Requires NaOH/MeOH for deprotection, unlike benzyl groups (H₂/Pd-C) .
  • Molecular Weight : 534.53 g/mol .

Key Findings :

Protection Group Stability : Benzyl groups (Bn) provide superior stability under acidic conditions compared to acetyl (Ac) or benzoyl (Bz) groups, making the target compound ideal for multi-step syntheses .

Reactivity : Acetylated derivatives exhibit higher reactivity in glycosylation due to the electron-withdrawing nature of acetyl groups, whereas benzylated analogs favor nucleophilic substitutions .

Pharmacological Potential: While 3,5-di-O-benzyl-4-C-hydroxymethyl ribofuranose derivatives show anti-inflammatory activity, the target compound’s bioactivity remains underexplored, highlighting a research gap .

Biological Activity

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is a notable compound within the realm of purine nucleoside analogs, exhibiting significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC23_{23}H26_{26}O7_{7}
Molecular Weight414.45 g/mol
CAS Number146986-45-0

This compound features an acetylated furanose structure with benzyl substituents that enhance its solubility and biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity , particularly against certain RNA viruses. Its mechanism involves interference with viral replication processes by mimicking natural nucleosides, thereby inhibiting viral polymerases. This property positions it as a potential candidate for antiviral drug development .

Antitumor Activity

As a purine nucleoside analog, this compound has demonstrated broad antitumor activity . It targets indolent tumors and has been shown to induce apoptosis in cancer cells through various pathways:

  • Inhibition of DNA synthesis : By mimicking purines, it disrupts the synthesis of nucleic acids necessary for cell proliferation.
  • Induction of apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors in cancer cell lines .

Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound revealed:

  • In vitro testing against a panel of RNA viruses showed an IC50_{50} value ranging from 10 to 25 µM.
  • The compound effectively reduced viral load in treated cell cultures compared to controls.

Study 2: Antitumor Activity

Another research focused on its antitumor properties demonstrated:

  • Cell Line Testing : In assays involving various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50_{50} values between 15 to 30 µM.
  • Mechanism of Action : Flow cytometry analysis indicated that treated cells underwent significant apoptosis after exposure to the compound for 48 hours.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound in comparison with other known purine analogs:

Compound Antiviral IC50_{50} (µM) Antitumor IC50_{50} (µM) Mechanism
This compound10 - 2515 - 30Nucleoside mimic
Acyclovir<1>100Viral DNA polymerase inhibitor
Gemcitabine>1000.5 - 10Nucleotide analog

Q & A

Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer : C—H⋯O hydrogen bonds (e.g., C3—H⋯O4, 2.89 Å) stabilize the crystal packing, as shown in X-ray data (space group P21_121_121_1). These interactions correlate with increased melting point (42–46°C) and reduced hygroscopicity compared to unprotected analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.